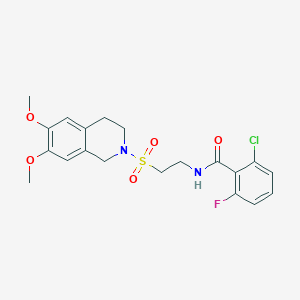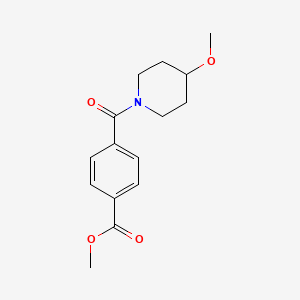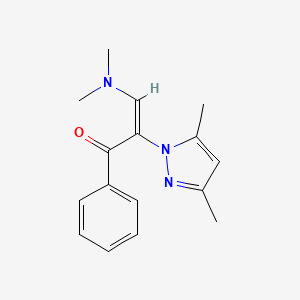
2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide” is a neutral, non-prodrug thrombin inhibitor . It has been optimized for good oral pharmacokinetics .
Synthesis Analysis
The compound was designed using a holistic analysis of all available internal data . The design process relied on protein structure knowledge to address potency and identified a small window of favorable physicochemical properties to balance absorption and metabolic stability . The compound series was optimized to a highly potent, neutral, non-prodrug thrombin inhibitor by designing, synthesizing, and testing derivatives .Molecular Structure Analysis
The molecular structure of this compound was designed based on protein structure knowledge . The design process identified a small window of favorable physicochemical properties to balance absorption and metabolic stability .Chemical Reactions Analysis
The compound was synthesized and tested as part of the optimization process . The synthesis process was designed to create a highly potent, neutral, non-prodrug thrombin inhibitor .Aplicaciones Científicas De Investigación
Development and Synthesis
A significant application of derivatives similar to 2-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-6-fluorobenzamide is in the development of novel synthetic routes for pharmaceutical compounds. For instance, studies have focused on creating practical and scalable synthetic methods for compounds like YM758 monophosphate, which is a potent If current channel inhibitor. These efforts aim to improve the efficiency and yield of the synthesis processes while minimizing the use of hazardous solvents and unstable intermediates (Yoshida et al., 2014).
Pharmacokinetics and Metabolism
Another research area involves understanding the pharmacokinetics and metabolism of compounds with a structure similar to the one mentioned. For example, studies have identified human metabolites of YM758, a novel inhibitor of the If channel, which is crucial for treating conditions like stable angina and atrial fibrillation. These studies delve into the metabolic pathways, identifying major metabolites in human urine, plasma, and feces, and exploring the transporter-mediated renal and hepatic excretion of these metabolites (Umehara et al., 2009).
Imaging and Diagnostic Applications
Derivatives have also been evaluated as potential ligands for imaging the sigma-2 receptor status of solid tumors using positron emission tomography (PET). This research is pivotal in cancer diagnostics, offering insights into the receptor status of tumors, which can guide therapeutic decisions. Studies have synthesized and assessed fluorine-containing benzamide analogs, demonstrating high tumor uptake and favorable tumor/normal tissue ratios in animal models (Tu et al., 2007).
Drug Efficacy and Safety
Research on compounds like this compound extends to evaluating drug efficacy and safety profiles. Investigations into long-term retention and the effects of metabolites on specific organs, such as the eyeball and thoracic aorta in animal models, are critical for assessing potential side effects and therapeutic windows (Umehara et al., 2009).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O5S/c1-28-17-10-13-6-8-24(12-14(13)11-18(17)29-2)30(26,27)9-7-23-20(25)19-15(21)4-3-5-16(19)22/h3-5,10-11H,6-9,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXTUYSFBUAKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(hydrazinecarbonyl)propyl]-2,2-dimethylpropanamide](/img/structure/B2895087.png)
![3-methyl-N-(phenethylcarbamothioyl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2895089.png)


![4-[(4-Fluoro-3-methylphenyl)sulfonyl]-8-[(2-methylphenoxy)acetyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2895095.png)


![(1R,4R)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B2895101.png)




![7-(4-methylphenyl)-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2895108.png)